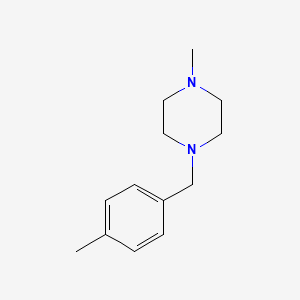
1-methyl-4-(4-methylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(4-methylbenzyl)piperazine, also known as 4-MBCP, is a piperazine derivative that has been of interest to researchers due to its potential therapeutic applications. It is a compound that has been synthesized in the laboratory and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-methyl-4-(4-methylbenzyl)piperazine is not fully understood. However, it is believed to act on the GABAergic and dopaminergic systems in the brain. It has been found to increase the levels of GABA in the brain, which is a neurotransmitter that has a calming effect. It has also been found to increase the levels of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood, motivation, and movement.
Biochemical and Physiological Effects
1-methyl-4-(4-methylbenzyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of GABA and dopamine in the brain, which are neurotransmitters that have a calming and mood-regulating effect. It has also been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-methyl-4-(4-methylbenzyl)piperazine in lab experiments include its ability to exhibit a range of biochemical and physiological effects, its ease of synthesis, and its potential therapeutic applications. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action, and the need for careful dosing to avoid potential side effects.
Orientations Futures
There are several future directions for research on 1-methyl-4-(4-methylbenzyl)piperazine. One area of research could focus on its potential use in the treatment of Parkinson's disease, as it has been found to increase the levels of dopamine in the brain. Another area of research could focus on its potential use in the treatment of anxiety and depression, as it has been found to exhibit anxiolytic and antidepressant properties in animal models. Additionally, further research could be done to fully understand its mechanism of action and to optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 1-methyl-4-(4-methylbenzyl)piperazine involves the reaction of 4-methylbenzyl chloride with piperazine in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield. The synthesis method has been optimized to ensure the purity and consistency of the product.
Applications De Recherche Scientifique
1-methyl-4-(4-methylbenzyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to increase the levels of dopamine in the brain.
Propriétés
IUPAC Name |
1-methyl-4-[(4-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-3-5-13(6-4-12)11-15-9-7-14(2)8-10-15/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDPDUAEOGGTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(4-methylbenzyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5779458.png)
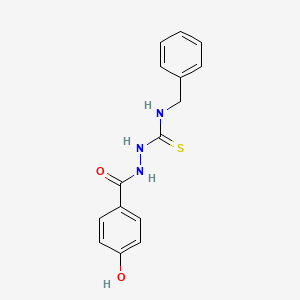
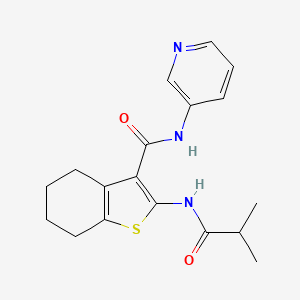
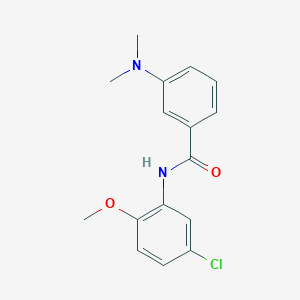
![1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene](/img/structure/B5779496.png)
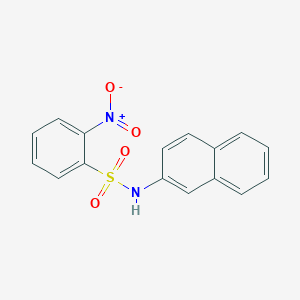

![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B5779516.png)
![1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5779528.png)
![1-[3-(1-azepanylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5779531.png)
![N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)
![2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5779539.png)